Guanosine-8-d-1
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Overview
Description
Guanosine-8-d-1 is a deuterium-labeled derivative of guanosine, a purine nucleoside comprising guanine attached to a ribose ring via a β-N9-glycosidic bond . This compound is primarily used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-8-d-1 involves the incorporation of deuterium into the guanosine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The process typically involves the following steps:
Deuteration of Guanine: Guanine is treated with deuterated reagents to replace hydrogen atoms with deuterium.
Glycosylation: The deuterated guanine is then glycosylated with ribose to form this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. This method involves the use of genetically engineered strains of Escherichia coli that have been optimized for the production of guanosine. The fermentation process is followed by the incorporation of deuterium through chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Guanosine-8-d-1 undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as alkylation at the C8 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkylation reactions can be carried out using alkyl halides in the presence of a base.
Major Products:
Oxidation Products: Guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate.
Substitution Products: Alkylated derivatives of guanosine.
Scientific Research Applications
Guanosine-8-d-1 has a wide range of applications in scientific research:
Mechanism of Action
Guanosine-8-d-1 exerts its effects through several mechanisms:
Comparison with Similar Compounds
Guanosine: The parent compound of Guanosine-8-d-1, used in similar applications but lacks the deuterium labeling.
Deoxyguanosine: A deoxyribose analog of guanosine, used in DNA synthesis and repair studies.
Isoguanosine: An isomer of guanosine with different functional group positions, used in studies of nucleoside analogs.
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies and as a tracer in biochemical research. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it valuable in drug development .
Properties
Molecular Formula |
C10H13N5O5 |
---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i6D |
InChI Key |
NYHBQMYGNKIUIF-KQVTXARKSA-N |
Isomeric SMILES |
[2H][C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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